The synthesis of molecules containing the 2-Phenyl-2-(piperidin-1-yl)acetic acid core often involves multi-step procedures. One common approach involves reacting a substituted phenylacetic acid derivative with a piperidine derivative. For instance, the synthesis of Repaglinide, an anti-diabetic drug, uses this approach. []
The molecular structure of 2-Phenyl-2-(piperidin-1-yl)acetic acid derivatives is characterized by the presence of both aromatic and aliphatic elements. The phenyl ring provides a hydrophobic region, while the piperidine ring contributes to hydrophilicity and potential for hydrogen bonding. The substituents on these rings significantly influence the molecule's overall conformation and interactions with biological targets. For example, the crystal structure of 3-Phenyl-2-(piperidin-1-yl)-3,5,6,8-tetrahydro-4H-thiopyrano[3′,4′:2,3]thieno[5,4-d]pyrimidin-4-one, which contains the core structure, reveals a distorted chair conformation for the piperidinyl ring and weak intermolecular C—H⋯O hydrogen bonds. []
Repaglinide, a well-known anti-diabetic drug, embodies the 2-Phenyl-2-(piperidin-1-yl)acetic acid core structure. [] It acts by binding to sulfonylurea receptors on pancreatic β-cells, stimulating insulin release. [] This highlights the potential of this core structure in developing therapeutic agents for managing diabetes.
Research on molecules containing the 2-Phenyl-2-(piperidin-1-yl)acetic acid core has led to the identification of potential CCR2 antagonists. [] These molecules could prove beneficial in treating inflammatory diseases by modulating immune cell trafficking.
Fluorine-containing analogs with high affinity for CSF1R have been synthesized and studied. [] These analogs, labeled with carbon-11, show potential for imaging CSF1R, a microglia-specific marker, using PET, which could advance our understanding of neuroinflammation.
Several derivatives, such as (R,E)-N-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)acrylamide (AMG8562), show promising anti-inflammatory and analgesic properties in rodent models. [] These molecules modulate TRPV1, a receptor involved in pain sensation, offering potential new avenues for pain management therapies.
Research on N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide (SRPIN340) demonstrates its potential as an antileukemia agent. [] It inhibits SRPKs, enzymes involved in pre-mRNA splicing, suggesting a possible therapeutic target for leukemia treatment.
Selenium-containing heterocycles incorporating the core structure exhibit promising antimicrobial activity against various bacterial and fungal strains. [] These findings indicate the potential of this structural motif in developing new antimicrobial therapies.
Derivatives like (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid demonstrate potent inhibition of human arginases I and II. [] This inhibition shows promise in reducing infarct size in myocardial ischemia/reperfusion injury, suggesting potential applications in cardiovascular therapies.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4